molecular formula C22H15F6N5O2S B15099557 N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-tr iazol-3-ylthio)]acetamide

N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-tr iazol-3-ylthio)]acetamide

Cat. No.: B15099557
M. Wt: 527.4 g/mol
InChI Key: PSORJPCAEHBWIV-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide is a triazole-based acetamide derivative featuring a trifluoromethyl-substituted phenyl group, a furylmethyl substituent, and a pyridyl moiety. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the pyridyl and furyl units may contribute to binding interactions with biological targets .

Properties

Molecular Formula

C22H15F6N5O2S

Molecular Weight

527.4 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H15F6N5O2S/c23-21(24,25)13-8-14(22(26,27)28)10-15(9-13)30-18(34)12-36-20-32-31-19(17-5-1-2-6-29-17)33(20)11-16-4-3-7-35-16/h1-10H,11-12H2,(H,30,34)

InChI Key

PSORJPCAEHBWIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide typically involves multi-step organic reactionsThe final step involves the coupling of the furan and pyridine moieties under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a core scaffold with several analogs, differing primarily in substituents on the triazole ring and the phenyl group. Key structural variations influence physicochemical properties, bioactivity, and synthetic accessibility. Below is a detailed analysis of its closest analogs:

Substituent Variations and Their Impact

Compound Triazole Substituents Phenyl Group Key Differences
Target Compound 4-(2-furylmethyl), 5-(2-pyridyl) 3,5-bis(trifluoromethyl)phenyl Reference compound; furylmethyl may enhance π-π stacking in hydrophobic pockets.
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-chlorophenyl)-5-(4-pyridyl)triazol-3-ylthio]acetamide 4-(4-chlorophenyl), 5-(4-pyridyl) 3,5-bis(trifluoromethyl)phenyl Chlorophenyl vs. furylmethyl: Increased electron-withdrawing effects, reduced steric bulk.
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-allyl-5-(2-pyridinyl)triazol-3-yl]sulfanyl}acetamide 4-allyl, 5-(2-pyridyl) 3,5-bis(trifluoromethyl)phenyl Allyl group introduces aliphatic flexibility, potentially improving solubility.
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(2-thienyl) 3,5-bis(trifluoromethyl)phenyl Thienyl vs. pyridyl: Sulfur atom alters electronic properties; ethyl reduces steric hindrance.

Physicochemical and Bioactive Properties

  • Lipophilicity : The trifluoromethyl groups in all analogs confer high logP values, favoring membrane permeability. However, the furylmethyl group in the target compound may slightly reduce lipophilicity compared to chlorophenyl or thienyl substituents .
  • Synthetic Complexity : The allyl-substituted analog is synthetically more accessible due to straightforward alkylation steps, whereas the furylmethyl variant requires multistep functionalization of the triazole core.

Structural Insights from NMR and Computational Studies

Evidence from NMR analyses of related triazole derivatives (e.g., compound 1 and 7 in ) highlights that substituent changes at positions 4 and 5 of the triazole ring significantly alter chemical shifts in regions A (positions 39–44) and B (positions 29–36). For the target compound, the furylmethyl group likely induces distinct electronic environments in these regions, which could be critical for target binding .

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